N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
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Description
N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C16H9Cl2N5O2 and its molecular weight is 374.18. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide are a variety of enzymes and receptors in the biological system . The compound is capable of binding with these targets due to its triazole nucleus, which is a nitrogenous heterocyclic moiety .
Mode of Action
The compound interacts with its targets through a nucleophilic substitution reaction . This interaction leads to changes in the biological system, resulting in various biological activities .
Biochemical Pathways
The affected biochemical pathways involve the breakdown of the triazole ring into quinazoline derivatives . This process involves a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, cyclization with the formation of a [1,2,4]triazolo[4,3-c]quinazoline system, and the elimination of a molecule of water .
Result of Action
The compound exhibits promising antimicrobial, antitubercular, and anti-HIV activities . For instance, certain derivatives of the compound have shown potent activity against E. coli, P. aeruginosa, and S. epidermidis . Additionally, the compound has demonstrated antitubercular activity and anti-HIV activity against HIV1 and HIV2 .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N5O2/c17-8-5-6-10(18)11(7-8)19-16(25)13-14-20-15(24)9-3-1-2-4-12(9)23(14)22-21-13/h1-7,22H,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJILYCHKOPTEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.